molecular formula C18H21NO5 B4681959 2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide

2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide

Cat. No. B4681959
M. Wt: 331.4 g/mol
InChI Key: CTXFHKSVRZCVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide, also known as TMEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TMEB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activation of Akt, a protein kinase that is involved in cell survival and proliferation, and to induce apoptosis in cancer cells. In addition, this compound has been found to activate the Nrf2 pathway, a transcription factor that plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to have antioxidant effects and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide in lab experiments include its potential as a therapeutic agent in various fields of medicine, its ability to inhibit the growth of cancer cells, and its neuroprotective and anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for further studies to determine its efficacy in human trials.

Future Directions

For research on 2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide include further studies to determine its mechanism of action, its potential as a therapeutic agent in various fields of medicine, and its efficacy in human trials. In addition, future research should focus on the development of new derivatives of this compound that have improved potency and selectivity for specific targets. Finally, future research should also focus on the development of new methods for the synthesis of this compound and its derivatives.

Scientific Research Applications

2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide has been studied for its potential as a therapeutic agent in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2,3,4-trimethoxy-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-15-10-9-14(16(22-2)17(15)23-3)18(20)19-11-12-24-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXFHKSVRZCVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.